(5-(((tert-Butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methanol
Description
(5-(((tert-Butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methanol (CAS 2450998-49-7) is a pyrazole derivative featuring a hydroxymethyl group protected by a tert-butyldimethylsilyl (TBDMS) ether. Its molecular formula is C₁₂H₂₄N₂O₂Si (MW: 284.42 g/mol) . The TBDMS group enhances lipophilicity and protects the alcohol during synthetic processes, making it valuable in multi-step organic syntheses. This compound is typically used as an intermediate in pharmaceuticals and materials science due to its stability under basic conditions and sensitivity to acidic hydrolysis.
Properties
IUPAC Name |
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-methylpyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2Si/c1-12(2,3)17(5,6)16-9-11-7-10(8-15)13-14(11)4/h7,15H,8-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWOVXHGXQSUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=NN1C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(((tert-Butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methanol , with the CAS number 2450998-49-7 , is a pyrazole derivative that has garnered interest in biological research due to its potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data in tables.
The molecular formula of the compound is , and it features a tert-butyldimethylsilyl (TBDMS) group, which is known for its protective properties in organic synthesis. The presence of the pyrazole ring suggests potential interactions with biological targets, particularly in enzymatic pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.37 g/mol |
| CAS Number | 2450998-49-7 |
| IUPAC Name | This compound |
Anticancer Potential
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown effectiveness in inhibiting various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of pyrazole compounds, noting that modifications at specific positions on the pyrazole ring can enhance their inhibitory activity against cancer cell proliferation.
Case Study: Inhibition of PLK1 Kinase
One relevant case study involved a series of pyrazole derivatives tested for their ability to inhibit Polo-like kinase 1 (PLK1), a critical regulator of cell division. The study found that certain substitutions on the pyrazole core significantly increased potency, with some compounds achieving IC50 values as low as 219 nM against PLK1 .
Table 2: Inhibitory Activity Against PLK1
| Compound ID | IC50 (nM) | Remarks |
|---|---|---|
| Compound 15 | 219 | Potent inhibitor; preferred substitutions noted |
| Compound 16 | 450 | Moderate activity; less effective than Compound 15 |
| Compound 17 | >1000 | Minimal inhibitory effect |
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzyme targets and modulation of signaling pathways associated with cell growth and apoptosis. The TBDMS group enhances solubility and stability, potentially improving bioavailability.
Pharmacological Studies
Pharmacological evaluations have suggested that this compound may also possess anti-inflammatory properties. Pyrazole derivatives are often explored for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas include:
- In vivo studies to assess efficacy and safety profiles.
- Exploration of additional targets within cancer biology and inflammation.
- Development of analogs to optimize pharmacological properties.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The pyrazole moiety has been widely studied for its anticancer properties. Compounds containing this structure have shown cytotoxic effects against various human cancer cell lines. For instance, derivatives of pyrazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, with some compounds exhibiting activities superior to standard chemotherapeutics . The specific compound discussed may serve as a precursor or lead compound for the development of new anticancer agents.
Antiviral Properties
Research indicates that pyrazole derivatives can act as inhibitors against viral infections. For example, certain compounds have demonstrated efficacy against West Nile Virus and Dengue Virus . The incorporation of the tert-butyldimethylsilyl group in the compound may enhance its stability and bioavailability, making it a candidate for further antiviral drug development.
Neuroprotective Effects
Studies have suggested that pyrazole derivatives could also possess neuroprotective properties. They may be beneficial in treating neurodegenerative disorders by modulating pathways involved in oxidative stress and inflammation. This aspect is particularly relevant given the increasing prevalence of conditions like Alzheimer's disease .
Agricultural Applications
Pesticide Development
The unique chemical structure of (5-(((tert-Butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methanol positions it as a potential candidate for developing novel pesticides. Pyrazole-based compounds are known for their insecticidal and fungicidal properties, which could be harnessed to create more effective agricultural chemicals that are less harmful to non-target organisms .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of silyl groups in organic compounds can significantly enhance their thermal and mechanical properties. The compound can be utilized as a functional monomer in the synthesis of polymers with tailored properties for specific applications, such as coatings or adhesives that require enhanced durability and resistance to environmental factors .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and analogous pyrazole derivatives:
Key Comparison Points
Substituent Effects
- Silyl Protecting Groups: The TBDMS group in the target compound provides moderate steric protection and is cleaved under mild acidic conditions (e.g., TBAF or acetic acid). In contrast, the TBDPS group (CAS 2143010-94-8) offers greater steric hindrance, delaying hydrolysis and enhancing stability in basic environments . Furyl Derivatives: Compounds like [5-(2-Furyl)-1-methyl-1H-pyrazol-3-yl]methanol lack silyl protection but introduce aromaticity, which may improve solubility in polar aprotic solvents and enable participation in π-π interactions .
Physicochemical Properties
- Lipophilicity : The TBDMS group increases logP (≈2.5–3.0) compared to the furyl derivatives (logP ≈1.0–1.5). The TBDPS analog (CAS 2143010-94-8) has even higher lipophilicity (logP ≈4.0) due to phenyl groups .
- Hydrogen Bonding: The hydroxymethyl group in the target compound can form hydrogen bonds, while silyl ethers disrupt this capacity.
Stability
- Hydrolytic Sensitivity: The TBDMS group is stable under basic conditions but hydrolyzes in acidic media, whereas the TBDPS group resists hydrolysis longer due to steric shielding . Unprotected analogs (e.g., (5-(tert-Butyl)-1H-pyrazol-3-yl)methanol) are prone to oxidation but more stable in neutral aqueous solutions .
Q & A
Basic: What synthetic strategies are recommended for introducing the tert-butyldimethylsilyl (TBDMS) protecting group to pyrazole-based alcohols?
Methodological Answer:
The TBDMS group is commonly introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. For pyrazole derivatives, a typical protocol involves:
- Dissolving the alcohol precursor in dry dichloromethane (DCM) or tetrahydrofuran (THF).
- Adding TBDMS-Cl (1.2–1.5 equiv) and a base such as imidazole (2–3 equiv) to scavenge HCl.
- Stirring at room temperature for 6–12 hours under nitrogen.
- Monitoring reaction progress via TLC or LC-MS. Quenching with water, extracting with DCM, and purifying via column chromatography (hexane/ethyl acetate) .
Key Considerations: Ensure anhydrous conditions to prevent premature deprotection. Optimize equivalents of TBDMS-Cl to avoid over-silylation of other hydroxyl groups.
Basic: How can the structure of this compound be confirmed after synthesis?
Methodological Answer:
Multi-modal characterization is critical:
- 1H/13C NMR : Verify the TBDMS group (δ ~0.1–0.3 ppm for Si(CH3)2) and pyrazole protons (δ 6.0–7.5 ppm for aromatic protons). Compare splitting patterns with analogous compounds .
- IR Spectroscopy : Confirm the presence of hydroxyl (broad ~3200–3400 cm⁻¹, if deprotected) and Si-O-C stretches (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns consistent with silicon .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the TBDMS-protected group and pyrazole ring .
Advanced: How to troubleshoot low yields during the synthesis of the TBDMS-protected intermediate?
Methodological Answer:
Low yields often arise from:
- Moisture Contamination : Use rigorously dried solvents and inert atmosphere. Pre-activate molecular sieves (3Å) in the reaction mixture .
- Competing Side Reactions : If the pyrazole nitrogen reacts with TBDMS-Cl, employ a protecting group (e.g., methyl at N1) to block nucleophilic sites .
- Incomplete Reaction : Extend reaction time (up to 24 hours) or increase temperature (40–50°C) with monitoring. Replace imidazole with DMAP (4-dimethylaminopyridine) as a catalyst .
Data Analysis : Compare NMR spectra of crude product with literature to identify unreacted starting material or byproducts .
Advanced: What experimental designs are suitable for studying the stability of the TBDMS group under acidic/basic conditions?
Methodological Answer:
Design a stability assay with controlled conditions:
- Acidic Hydrolysis : Prepare solutions in THF/water (9:1) with HCl (0.1–1 M). Monitor deprotection via TLC (disappearance of TBDMS spot) at intervals (0, 1, 3, 6 hours) .
- Basic Hydrolysis : Use tetrabutylammonium fluoride (TBAF) in THF (1 equiv, 0°C to rt) for selective cleavage. Track reaction with LC-MS .
Contradiction Resolution : If unexpected stability is observed (e.g., resistance to TBAF), check steric hindrance from the pyrazole’s methyl group or solvent polarity effects. Validate with computational models (DFT) to assess energy barriers .
Advanced: How to analyze regioselectivity in functionalization reactions of the pyrazole ring?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Substitution : Use HNO3/AcOH for nitration. The TBDMS group is electron-withdrawing, directing substitution to the less hindered C4 position (meta to Si-O). Confirm via NOESY NMR for spatial proximity .
- Cross-Coupling (Suzuki) : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (K2CO3 vs. Cs2CO3) to favor coupling at C3/C5. Analyze regioselectivity via 2D NMR (COSY, HSQC) .
Data Interpretation : Compare HPLC retention times and mass fragments with regioselectivity trends in analogous pyrazoles .
Advanced: What computational methods predict the reactivity of the TBDMS-protected alcohol in nucleophilic reactions?
Methodological Answer:
Employ density functional theory (DFT) calculations:
- Geometry Optimization : Use B3LYP/6-31G(d) to model the molecule. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic sites .
- Solvent Effects : Simulate reaction pathways in polar aprotic (DCM) vs. polar protic (MeOH) solvents using the SMD continuum model. Compare activation energies for silylation/deprotection .
Validation : Correlate computed barriers with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) .
Advanced: How to resolve contradictions in reported spectral data for similar TBDMS-protected pyrazoles?
Methodological Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities:
- NMR Solvent Standardization : Re-run spectra in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts. For example, hydroxyl protons appear only in DMSO .
- Dynamic NMR : If tautomerism is suspected (e.g., pyrazole ring flipping), perform variable-temperature NMR (−50°C to 50°C) to freeze conformers .
- High-Resolution Mass Spectrometry : Rule out isotopic impurities (e.g., Cl vs. CH3CN adducts) by comparing exact mass with theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
